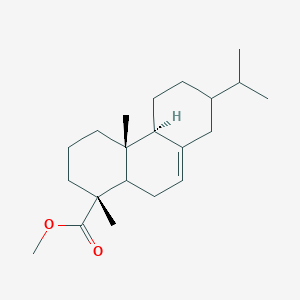

methyl (1R,4aR,4bS)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,7,8,10,10a-decahydrophenanthrene-1-carboxylate

Description

This compound is a methyl ester derivative of a complex tricyclic diterpene framework. Its structure features a decahydrophenanthrene core with stereospecific methyl and isopropyl substituents. It is synthesized via esterification of the corresponding carboxylic acid, often derived from abietic acid or related resin acids . The molecular formula is C₂₁H₃₀O₂, with a molecular weight of 314.46 g/mol .

Properties

Molecular Formula |

C21H34O2 |

|---|---|

Molecular Weight |

318.5 g/mol |

IUPAC Name |

methyl (1R,4aR,4bS)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,7,8,10,10a-decahydrophenanthrene-1-carboxylate |

InChI |

InChI=1S/C21H34O2/c1-14(2)15-7-9-17-16(13-15)8-10-18-20(17,3)11-6-12-21(18,4)19(22)23-5/h8,14-15,17-18H,6-7,9-13H2,1-5H3/t15?,17-,18?,20+,21+/m0/s1 |

InChI Key |

YUBSLXLMZVQYAG-OXYNRLPTSA-N |

Isomeric SMILES |

CC(C)C1CC[C@H]2C(=CCC3[C@@]2(CCC[C@@]3(C)C(=O)OC)C)C1 |

Canonical SMILES |

CC(C)C1CCC2C(=CCC3C2(CCCC3(C)C(=O)OC)C)C1 |

Origin of Product |

United States |

Preparation Methods

Detailed Synthetic Procedure Example

| Step | Reaction Type | Reagents & Conditions | Outcome / Notes |

|---|---|---|---|

| 1 | Cyclization | Terpene precursor, Lewis acid catalyst (e.g., AlCl3), reflux in inert solvent | Formation of decahydrophenanthrene core skeleton |

| 2 | Alkylation | Alkyl halide (e.g., isopropyl bromide), base (e.g., K2CO3), solvent (e.g., acetone) | Introduction of propan-2-yl substituent |

| 3 | Esterification | Methanol, acid catalyst (H2SO4), reflux | Conversion of carboxylic acid to methyl ester |

| 4 | Purification | Chromatography (silica gel), recrystallization | Isolation of pure stereoisomer |

Industrial Scale Preparation

On an industrial scale, continuous flow reactors are employed to enhance reaction control and yield. Optimization of parameters such as temperature, pressure, and catalyst concentration is critical to maintain stereochemical purity and maximize throughput. Advanced purification methods, including preparative high-performance liquid chromatography (HPLC), ensure removal of stereoisomeric and structural impurities.

Reaction Conditions and Catalysts

Catalysts

- Lewis Acids: Aluminum chloride (AlCl3), boron trifluoride (BF3) for cyclization.

- Acid Catalysts: Sulfuric acid (H2SO4), p-toluenesulfonic acid for esterification.

- Bases: Potassium carbonate (K2CO3) for alkylation steps.

Solvents

- Inert solvents such as dichloromethane (DCM), toluene, or acetone are used during cyclization and alkylation.

- Methanol is used in esterification reactions.

Temperature and Time

- Cyclization reactions are typically conducted at reflux temperatures (60–110 °C) for several hours.

- Esterification requires reflux conditions for 4–12 hours depending on catalyst concentration.

- Alkylation is performed at ambient to moderate temperatures (25–60 °C) for 2–6 hours.

Purification Techniques

Purification is critical due to the compound's stereochemical complexity.

| Technique | Purpose | Description |

|---|---|---|

| Silica Gel Chromatography | Separation of stereoisomers and impurities | Elution with gradient solvents (hexane/ethyl acetate) |

| Recrystallization | Enhance purity | Using solvents like ethanol or methanol |

| Preparative HPLC | High-resolution purification | Used for industrial-grade purity |

Analytical Data Supporting Preparation

Spectroscopic Characterization

| Technique | Data / Result | Purpose |

|---|---|---|

| NMR (1H, 13C) | Signals consistent with methyl ester and phenanthrene core | Confirm structure and stereochemistry |

| IR Spectroscopy | Strong ester carbonyl stretch (~1735 cm⁻¹) | Confirm ester formation |

| Mass Spectrometry | Molecular ion peak at m/z 318.5 | Confirm molecular weight |

Stereochemical Confirmation

- Optical rotation measurements and chiral chromatography confirm the stereochemical configuration (1R,4aR,4bS).

- X-ray crystallography data available in some studies confirm the three-dimensional arrangement.

Summary Table of Preparation Methods

| Preparation Step | Methodology | Key Parameters | Outcome/Remarks |

|---|---|---|---|

| Cyclization | Intramolecular Friedel-Crafts | Lewis acid catalyst, reflux | Formation of core structure |

| Alkylation | Base-mediated alkylation | Alkyl halide, base, acetone | Introduction of isopropyl group |

| Esterification | Acid-catalyzed esterification | Methanol, acid catalyst, reflux | Methyl ester formation |

| Purification | Chromatography, recrystallization | Silica gel, solvent gradients | Isolation of pure stereoisomer |

Chemical Reactions Analysis

Types of Reactions

(1R,4aR,4bS)-methyl 7-isopropyl-1,4a-dimethyl-1,2,3,4,4a,4b,5,6,7,8,10,10a-dodecahydrophenanthrene-1-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups, such as hydroxyl or carbonyl groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions, such as solvent choice, temperature, and reaction time, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions may introduce halogens or nitro groups.

Scientific Research Applications

(1R,4aR,4bS)-methyl 7-isopropyl-1,4a-dimethyl-1,2,3,4,4a,4b,5,6,7,8,10,10a-dodecahydrophenanthrene-1-carboxylate has various applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

Biology: It may be used in studies of biological pathways and interactions due to its structural similarity to certain natural products.

Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which (1R,4aR,4bS)-methyl 7-isopropyl-1,4a-dimethyl-1,2,3,4,4a,4b,5,6,7,8,10,10a-dodecahydrophenanthrene-1-carboxylate exerts its effects depends on its interaction with molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets and influencing cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of abietane diterpenoids. Below is a detailed comparison with structurally related analogs:

Structural Analogues

Key Differences

Substituent Effects: The 7-propan-2-yl group in the target compound enhances lipophilicity compared to the 7-propan-2-ylidene (unsaturated) analog . Hydroxyl groups (e.g., 5,6-dihydroxy in CAS 3650-09-7) increase polarity and hydrogen-bonding capacity, altering solubility and biological activity .

Stereochemical Variations :

- The (1R,4aR,4bS) configuration in the target compound creates a distinct chair-boat-chair conformation, while analogs like (1R,4aS,10aR)-methyl dehydroabietyate adopt a flatter tricyclic structure .

- The 7R stereochemistry in vinyl-substituted derivatives (e.g., CAS 24563-84-6) introduces axial chirality, affecting receptor binding .

Synthetic Pathways: The target compound is synthesized via esterification of dehydroabietic acid using methanol and catalytic acid, whereas 7-propan-2-ylidene analogs require Wittig or aldol condensation . Hydroxylated derivatives (e.g., CAS 3650-09-7) are produced via microbial oxidation or photochemical methods, which are less applicable to the non-polar target compound .

Physicochemical Properties :

Biological Activity

Methyl (1R,4aR,4bS)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,7,8,10,10a-decahydrophenanthrene-1-carboxylate is a complex organic compound with potential biological activities. Its unique structure and stereochemistry suggest that it may interact with various biological targets. This article explores the compound's biological activity based on available research findings.

Chemical Structure and Properties

The compound's IUPAC name reflects its intricate structure characterized by multiple chiral centers and a decahydrophenanthrene backbone. The molecular formula is C22H34O2 with a molecular weight of 342.51 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C22H34O2 |

| Molecular Weight | 342.51 g/mol |

| CAS Number | 30968-45-7 |

Research indicates that this compound may exert its biological effects through interactions with specific enzymes and receptors. Preliminary studies suggest potential antimicrobial and anti-inflammatory properties. The compound's mechanism may involve modulation of signaling pathways associated with inflammation and immune response.

Antimicrobial Activity

In vitro studies have shown that the compound exhibits antimicrobial effects against various bacterial strains. For instance:

- Study A : A study reported that methyl (1R,4aR,4bS)-1,4a-dimethyl-7-propan-2-yl-2,3,4-decahydrophenanthrene derivatives displayed significant antibacterial activity against Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Properties

Research has also indicated anti-inflammatory effects:

- Study B : In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in macrophages, the compound reduced pro-inflammatory cytokine production significantly .

Table 2: Summary of Biological Activities

| Biological Activity | Effect Observed | Reference |

|---|---|---|

| Antimicrobial | Effective against S. aureus and E. coli | |

| Anti-inflammatory | Reduced cytokine production in macrophages |

Case Study 1: Anticancer Potential

A recent study explored the anticancer potential of methyl (1R,4aR,4bS)-1,4a-dimethyl derivatives in melanoma models. The results indicated that these compounds inhibited tumor growth by disrupting cholesterol transport within cancer cells .

Case Study 2: Structure-Activity Relationship

Research focusing on the structure-activity relationship (SAR) of related compounds revealed that modifications to the methyl group significantly influenced biological activity. For example:

- Active Derivative : An amino-substituted derivative showed enhanced activity with an IC50 value of 2.1 µmol/L against melanoma cells .

Table 3: Structure-Activity Relationship Insights

| Modification | Biological Activity | IC50 Value |

|---|---|---|

| Methyl Group | Standard Activity | - |

| Amino Substitution | Enhanced Activity | 2.1 µmol/L |

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for the preparation of methyl (1R,4aR,4bS)-1,4a-dimethyl-7-propan-2-yl-decahydrophenanthrene-1-carboxylate?

- The compound is typically synthesized via multi-step organic reactions. A common approach involves catalytic hydrogenation of abietic acid derivatives, followed by esterification using methanol and a catalyst like POCl₃. For example, abietic acid can be refluxed with phosphorous oxychloride (POCl₃) and dimethylformamide (DMF) in tetrahydrofuran (THF) to form the corresponding acid chloride, which is then esterified . Key parameters include reaction temperature (e.g., reflux conditions) and solvent polarity, which influence stereochemical outcomes .

Q. How can the stereochemical configuration of this compound be confirmed experimentally?

- Single-crystal X-ray diffraction (SCXRD) is the gold standard for resolving stereochemistry. Complementary methods include NMR spectroscopy (e.g., NOESY for spatial proximity analysis) and circular dichroism (CD) for chiral centers. For instance, coupling constants in ¹H NMR (e.g., J-values for vicinal protons) can reveal dihedral angles, while ¹³C NMR chemical shifts differentiate axial vs. equatorial substituents .

Q. What purification techniques are optimal for isolating this compound from reaction mixtures?

- Column chromatography using silica gel with a gradient eluent (e.g., hexane:ethyl acetate 9:1 to 7:3) is effective. Preparative HPLC with a C18 column and isocratic methanol/water mobile phase (80:20) can further resolve diastereomers. Recrystallization from ethanol or acetone is recommended for final polishing .

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity of catalytic hydrogenation in the synthesis of this compound?

- Hydrogenation regioselectivity depends on catalyst choice (e.g., Pd/C vs. PtO₂) and solvent polarity. For example, Pd/C in ethanol favors reduction of conjugated dienes, while PtO₂ in acetic acid may over-reduce aromatic rings. Temperature control (25–50°C) and H₂ pressure (1–3 atm) are critical to avoid byproducts like fully saturated derivatives .

Q. What computational methods are suitable for predicting the thermodynamic stability of stereoisomers?

- Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model relative Gibbs free energies of stereoisomers. The Joback and Crippen methods estimate entropy (ΔS) and heat capacity (Cp) contributions to stability. For instance, ΔG differences < 2 kcal/mol suggest interconversion under mild conditions, necessitating kinetic trapping during synthesis .

Q. How can analytical discrepancies in NMR data between synthetic batches be resolved?

- Contradictions in ¹H NMR peaks (e.g., shifting methyl resonances) may arise from residual solvents or paramagnetic impurities. Use deuterated solvents (CDCl₃ or DMSO-d₆) and chelating agents (e.g., EDTA) to remove metal traces. High-resolution mass spectrometry (HRMS) and 2D NMR (HSQC, HMBC) validate molecular connectivity .

Q. What strategies mitigate racemization during esterification steps?

- Low-temperature esterification (0–5°C) with bulky bases (e.g., DIPEA) minimizes epimerization. Microwave-assisted synthesis (50–100 W, 10–30 min) reduces exposure to heat. Chiral HPLC analysis post-reaction quantifies enantiomeric excess (ee), with values >98% deemed acceptable for most studies .

Methodological Considerations

Q. How should researchers design kinetic studies to analyze degradation pathways of this compound?

- Use accelerated stability testing under varied pH (2–12), temperature (40–80°C), and light exposure. HPLC-UV monitors degradation products, while Arrhenius plots (ln k vs. 1/T) extrapolate shelf life. For hydrolytic pathways, deuterium oxide (D₂O) solvent studies isolate water-mediated reactions .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.